3-Sulfanyl-D-isovaline
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Overview
Description
3-Sulfanyl-D-isovaline is a sulfur-containing amino acid derivative, structurally similar to isovaline but with a sulfanyl group (-SH) attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Sulfanyl-D-isovaline can be synthesized through several methods, including:
Chemical Synthesis: Starting from D-isovaline, the sulfanyl group can be introduced using reagents like hydrogen sulfide (H₂S) under controlled conditions.
Biocatalytic Methods: Enzymatic synthesis using specific sulfhydryl transferases can also be employed to achieve the desired modification.
Industrial Production Methods: For large-scale production, chemical synthesis is preferred due to its scalability. The process involves:
Purification of D-isovaline: Ensuring high purity of the starting material.
Reaction Setup: Using a reactor vessel with controlled temperature and pressure.
Addition of Reagents: Introducing hydrogen sulfide and a suitable catalyst.
Isolation and Purification: The final product is isolated and purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
3-Sulfanyl-D-isovaline undergoes various types of reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the sulfanyl group.
Substitution Reactions: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Using nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Desulfurized Compounds: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
3-Sulfanyl-D-isovaline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of sulfur-containing compounds.
Biology: Studied for its role in biological systems, including its potential as a biomarker.
Medicine: Investigated for its therapeutic potential, especially in conditions related to sulfur metabolism.
Industry: Utilized in the production of pharmaceuticals and other sulfur-containing chemicals.
Mechanism of Action
The mechanism by which 3-Sulfanyl-D-isovaline exerts its effects involves:
Molecular Targets: Interacting with specific enzymes and receptors involved in sulfur metabolism.
Pathways: Participating in pathways related to amino acid metabolism and detoxification processes.
Comparison with Similar Compounds
3-Sulfanyl-D-isovaline is unique due to its sulfanyl group, which differentiates it from other amino acids like isovaline and D-isovaline. Similar compounds include:
Isovaline: Lacks the sulfanyl group.
D-isovaline: The enantiomer without the sulfanyl group.
Sulfanyl-L-isovaline: The L-enantiomer with a sulfanyl group.
Properties
CAS No. |
98119-54-1 |
---|---|
Molecular Formula |
C5H11NO2S |
Molecular Weight |
149.21 g/mol |
IUPAC Name |
(2S)-2-amino-2-methyl-3-sulfanylbutanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-3(9)5(2,6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3?,5-/m1/s1 |
InChI Key |
GUSFMOZJJRCXRY-SDMSXHDGSA-N |
Isomeric SMILES |
CC([C@](C)(C(=O)O)N)S |
Canonical SMILES |
CC(C(C)(C(=O)O)N)S |
Origin of Product |
United States |
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